![molecular formula C11H18N2O2 B12793701 1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione CAS No. 6297-68-3](/img/structure/B12793701.png)
1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione
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Overview
Description
1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound. It features a six-membered ring structure similar to cyclohexane but with two nitrogen atoms replacing two of the carbon atoms. This compound is part of the diazinane family, which includes various isomers depending on the positions of the nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with methyl isocyanate, followed by cyclization to form the diazinane ring .
Industrial Production Methods: Industrial production of this compound can involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
1-Methyl-1,3-diazinane-2,4-dione: Similar structure but with a methyl group instead of a cyclohexyl group.
Hexazinone: Another diazinane derivative with different substituents.
Uniqueness: 1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds .
Biological Activity
1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its cytotoxic effects, antibacterial activity, and mechanisms of action based on diverse research findings.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
Cytotoxicity
A study evaluated the cytotoxic effects of several diazinane derivatives, including this compound, against different cancer cell lines. The results showed that this compound had a significant cytotoxic effect on HeLa (cervical cancer) and U87 (glioblastoma) cell lines. The IC50 values ranged from 50 µM to 150 µM depending on the cell line tested.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 75 |
This compound | U87 | 100 |
These findings suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells.
Antibacterial Activity
In addition to its cytotoxic properties, the compound was tested for antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
The mechanism of action for this compound appears to involve interference with cellular processes critical for cancer cell survival. It has been suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Additionally, its antibacterial action may be attributed to disruption of bacterial cell wall synthesis.
Case Studies
Case Study 1: Cancer Cell Line Evaluation
In a controlled laboratory setting, researchers treated HeLa and U87 cells with varying concentrations of this compound. The study concluded that at concentrations above 50 µM, there was a significant increase in apoptotic markers compared to untreated controls.
Case Study 2: Antibacterial Efficacy
A separate investigation focused on the antibacterial properties of the compound involved testing against clinical isolates of Staphylococcus aureus. The study demonstrated that treatment with this diazine derivative resulted in reduced bacterial viability and highlighted its potential as a lead compound for antibiotic development.
Properties
CAS No. |
6297-68-3 |
---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-cyclohexyl-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-8-7-13(11(15)12-10(8)14)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,12,14,15) |
InChI Key |
ZVAXQKNWXKGCON-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CCCCC2 |
Origin of Product |
United States |
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